N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide

Catalog No.
S6638576
CAS No.
1392491-62-1
M.F
C10H14BrNOS
M. Wt
276.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetami...

CAS Number

1392491-62-1

Product Name

N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide

IUPAC Name

N-(5-bromothiophen-2-yl)-N-(2-methylpropyl)acetamide

Molecular Formula

C10H14BrNOS

Molecular Weight

276.20 g/mol

InChI

InChI=1S/C10H14BrNOS/c1-7(2)6-12(8(3)13)10-5-4-9(11)14-10/h4-5,7H,6H2,1-3H3

InChI Key

UYXHUSPUPNOBBD-UHFFFAOYSA-N

SMILES

CC(C)CN(C1=CC=C(S1)Br)C(=O)C

Canonical SMILES

CC(C)CN(C1=CC=C(S1)Br)C(=O)C

N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide is an organic compound characterized by its unique structure, which combines a bromothiophene moiety with an acetamide functional group. Its molecular formula is C10H12BrN2OC_{10}H_{12}BrN_{2}O, and it features a bromine atom attached to a thiophene ring, which enhances its biological activity and potential applications in medicinal chemistry. The compound exhibits a boiling point of approximately 335.2 °C and a density of 1.404 g/cm³ .

There is no known mechanism of action documented for N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide in biological systems.

  • Thiophenes can exhibit some degree of toxicity [].
  • Organic bromides can be irritating to the skin and eyes.
  • Amides can react with strong acids or bases, releasing heat.
Typical of acetamides and thiophenes, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed to yield the corresponding amine and acetic acid.
  • Condensation Reactions: The presence of the acetamide group allows for potential condensation reactions with aldehydes or ketones.

N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide has been studied for its biological activity, particularly in the context of:

  • Antimicrobial Properties: Compounds containing bromothiophene structures often exhibit significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further pharmacological investigation.
  • Potential as a Drug Candidate: The unique structural features may contribute to its efficacy in targeting specific biological pathways.

Synthesis of N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide can be achieved through several methods:

  • Bromination of Thiophene: Starting with thiophene, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position.
  • Formation of Acetamide: The resulting bromothiophene can then be reacted with 2-methylpropylamine and acetic anhydride or acetyl chloride to form the acetamide.
  • Purification: The final product is typically purified through recrystallization or chromatography.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or inflammatory diseases.
  • Material Science: Thiophene derivatives are often used in organic electronics and conductive polymers, making this compound relevant for material science research.

Interaction studies involving N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide focus on:

  • Protein Binding Affinity: Investigating how well the compound binds to specific proteins can provide insights into its mechanism of action.
  • Metabolic Stability: Understanding how the compound is metabolized in biological systems helps predict its pharmacokinetic properties.

Several compounds share structural similarities with N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-Bromothiophen-3-yl)-N-(3-methylbutyl)acetamideSimilar thiophene structure with different substitutionPotentially different biological activity due to bromine position
N-(5-Chlorothiophen-2-yl)-N-(2-isopropyl)acetamideChlorine instead of bromineMay exhibit different reactivity and stability
N-(3-Methylthiophen-2-yl)-N-(2-methylpropyl)acetamideMethyl substitution on thiopheneVariation in electronic properties affecting biological activity

This comparison highlights the uniqueness of N-(5-Bromothiophen-2-yl)-N-(2-methylpropyl)acetamide in terms of its specific halogenation pattern and potential applications in medicinal chemistry.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

274.99795 g/mol

Monoisotopic Mass

274.99795 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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